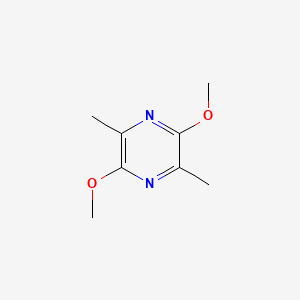

Pyrazine, 2,5-dimethoxy-3,6-dimethyl-

Description

Significance of Pyrazine (B50134) Scaffolds in Modern Chemical Research

The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a fundamental scaffold in modern chemical and pharmaceutical research. mdpi.comsemanticscholar.org Pyrazine derivatives are recognized for their wide array of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antioxidant properties. mdpi.comnih.gov The presence of this structural motif is critical in numerous clinically approved drugs. For instance, Bortezomib, a proteasome inhibitor for treating multiple myeloma, and Pyrazinamide, an essential medication for tuberculosis, both feature a pyrazine core, highlighting the scaffold's importance in drug design. semanticscholar.org

Beyond medicinal chemistry, pyrazine-based compounds are integral to materials science and flavor chemistry. Their unique electronic and structural properties are leveraged in the development of polymers and light-responsive materials for technological applications. In the food and fragrance industry, various alkylpyrazines are key aroma compounds responsible for the characteristic scents of roasted and baked goods. semanticscholar.org The versatility of the pyrazine scaffold ensures its continued prominence as a target for synthetic chemists and drug discovery programs. mdpi.com

Overview of Substituted Pyrazine Chemistry and Aromaticity

Pyrazine is classified as a heterocyclic aromatic compound. semanticscholar.org Its aromaticity arises from the cyclic, planar arrangement of atoms with a delocalized π-electron system. The two nitrogen atoms in the ring are electronegative, which influences the electron density distribution, making the carbon atoms electron-deficient. This electronic characteristic renders the pyrazine ring generally less reactive towards electrophilic aromatic substitution compared to benzene. mdpi.com

Academic Research Imperatives for Pyrazine, 2,5-dimethoxy-3,6-dimethyl-

A thorough review of scientific literature and chemical databases indicates that dedicated academic research on Pyrazine, 2,5-dimethoxy-3,6-dimethyl- is limited. While the broader class of substituted pyrazines is extensively studied, this specific compound has not been the subject of significant published research. Its fundamental chemical properties are documented primarily in chemical supplier catalogs.

Interactive Data Table: Properties of Pyrazine, 2,5-dimethoxy-3,6-dimethyl- guidechem.com

| Property | Value |

| CAS Number | 33870-83-6 |

| Molecular Formula | C₈H₁₂N₂O₂ |

| Molecular Weight | 168.19 g/mol |

| Canonical SMILES | CC1=C(N=C(C(=N1)OC)C)OC |

| InChIKey | OVOUCQNUADXIQC-UHFFFAOYSA-N |

Properties

CAS No. |

33870-83-6 |

|---|---|

Molecular Formula |

C8H12N2O2 |

Molecular Weight |

168.19 g/mol |

IUPAC Name |

2,5-dimethoxy-3,6-dimethylpyrazine |

InChI |

InChI=1S/C8H12N2O2/c1-5-7(11-3)10-6(2)8(9-5)12-4/h1-4H3 |

InChI Key |

OVOUCQNUADXIQC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=C(C(=N1)OC)C)OC |

Origin of Product |

United States |

Synthetic Methodologies for Pyrazine, 2,5 Dimethoxy 3,6 Dimethyl

Established Chemical Synthesis Routes for Pyrazine (B50134), 2,5-dimethoxy-3,6-dimethyl-

A comprehensive review of chemical literature did not yield specific examples of direct alkylation, condensation reactions, or multi-step synthetic strategies that have been successfully applied to the synthesis of Pyrazine, 2,5-dimethoxy-3,6-dimethyl-. General synthetic routes for other pyrazine derivatives often involve the condensation of α-dicarbonyl compounds with 1,2-diamines, or the self-condensation of α-aminoketones. However, the application of these methods to produce the target molecule with its specific substitution pattern is not described.

Direct Alkylation Approaches Utilizing Pyrazine Precursors

There is no available information on the direct alkylation of a pyrazine precursor to yield Pyrazine, 2,5-dimethoxy-3,6-dimethyl-.

Condensation Reactions in the Formation of 2,5-Dimethoxy-3,6-dimethylpyrazine

Specific condensation reactions leading to the formation of 2,5-Dimethoxy-3,6-dimethylpyrazine have not been reported in the reviewed literature.

Multi-step Synthetic Strategies for Selective Functionalization of the Pyrazine Core

While multi-step syntheses are common for achieving specific substitution patterns on the pyrazine ring, no such strategies have been documented for the synthesis of Pyrazine, 2,5-dimethoxy-3,6-dimethyl-.

Biocatalytic and Fermentation-Based Syntheses of Pyrazine, 2,5-dimethoxy-3,6-dimethyl-

The exploration of biocatalytic and fermentation-based methods for pyrazine synthesis has primarily focused on more common, naturally occurring derivatives. There is currently no evidence to suggest the microbial production or enzymatic synthesis of Pyrazine, 2,5-dimethoxy-3,6-dimethyl-.

Microbial Production Systems and Metabolic Pathway Engineering for Pyrazine Derivatives

Research into microbial production systems and metabolic engineering has led to the successful synthesis of various alkylated pyrazines, such as 2,5-dimethylpyrazine (B89654) and tetramethylpyrazine, in microorganisms like Bacillus subtilis and Corynebacterium glutamicum. These efforts typically involve the manipulation of amino acid metabolic pathways to provide the necessary precursors for pyrazine formation. However, there are no reports of engineering these or other microbial systems to produce methoxylated derivatives like Pyrazine, 2,5-dimethoxy-3,6-dimethyl-.

Enzymatic Approaches in Pyrazine, 2,5-dimethoxy-3,6-dimethyl- Biosynthesis

While enzymes are known to be involved in the biosynthesis of naturally occurring pyrazines, no specific enzymatic pathways or isolated enzymes have been identified for the biosynthesis of Pyrazine, 2,5-dimethoxy-3,6-dimethyl-.

A comprehensive review of scientific literature and chemical databases reveals a notable absence of published research detailing the development and optimization of novel synthetic routes specifically for the compound Pyrazine, 2,5-dimethoxy-3,6-dimethyl-.

Despite extensive searches for synthetic methodologies, including specific preparations and optimization studies for this particular molecule, no dedicated scientific articles, patents, or detailed experimental procedures were identified.

The existing body of research on pyrazine synthesis is rich and varied, with numerous studies focusing on the preparation of structurally related compounds. For instance, there is a wealth of information on the synthesis of 2,5-dimethylpyrazine, a common flavor and fragrance compound, through both chemical and biotechnological routes. Research in this area has explored various starting materials, catalysts, and reaction conditions to improve yield and purity.

Similarly, literature is available on the synthesis of other substituted pyrazines, such as 2,6-dimethoxypyrazine (B1307160), which often serves as an intermediate in the synthesis of more complex molecules. Methodologies for the synthesis of various other alkylated and functionalized pyrazines are also well-documented, highlighting a broad interest in this class of heterocyclic compounds for applications in pharmaceuticals, agrochemicals, and materials science.

However, the specific substitution pattern of two methoxy (B1213986) groups at the 2 and 5 positions, combined with two methyl groups at the 3 and 6 positions of the pyrazine ring, as seen in "Pyrazine, 2,5-dimethoxy-3,6-dimethyl-", does not appear to be a target of reported synthetic efforts. Consequently, there are no research findings, detailed synthetic protocols, or data tables related to the development and optimization of its synthesis to present.

This lack of information suggests that "Pyrazine, 2,5-dimethoxy-3,6-dimethyl-" may be a novel compound with limited current research interest or that its synthesis is documented in proprietary, unpublished sources. Therefore, a detailed discussion on the development and optimization of its synthetic routes cannot be provided at this time.

Advanced Characterization and Spectroscopic Analysis of Pyrazine, 2,5 Dimethoxy 3,6 Dimethyl

High-Resolution Spectroscopic Techniques for Structural Elucidation

The comprehensive structural analysis of Pyrazine (B50134), 2,5-dimethoxy-3,6-dimethyl- would typically involve a combination of high-resolution spectroscopic methods to determine its molecular structure, confirm its mass, and characterize its electronic and vibrational properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Pyrazine, 2,5-dimethoxy-3,6-dimethyl- Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the precise structure of an organic molecule. For Pyrazine, 2,5-dimethoxy-3,6-dimethyl-, ¹H NMR and ¹³C NMR would provide crucial information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons of the two methyl groups and the two methoxy (B1213986) groups. The chemical shifts of these signals would indicate their electronic environment, and their integration would confirm the number of protons in each group.

¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon atoms in the molecule. Signals corresponding to the pyrazine ring carbons, the methyl carbons, and the methoxy carbons would be expected at characteristic chemical shifts.

A detailed analysis of these spectra, including chemical shifts (δ), coupling constants (J), and signal integrations, would be necessary for the complete structural assignment. However, specific experimental NMR data for Pyrazine, 2,5-dimethoxy-3,6-dimethyl- is not available in published literature.

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of a compound and to gain insights into its structure through analysis of its fragmentation patterns. For Pyrazine, 2,5-dimethoxy-3,6-dimethyl-, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition.

The mass spectrum would show a molecular ion peak (M⁺) corresponding to the exact mass of the molecule. The fragmentation pattern, resulting from the cleavage of the molecule under the high-energy conditions of the mass spectrometer, would provide further structural information. Common fragmentation pathways for pyrazine derivatives often involve the loss of substituents from the ring. Despite the utility of this technique, specific mass spectrometry data for Pyrazine, 2,5-dimethoxy-3,6-dimethyl- has not been reported.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic and Vibrational Characterization

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to probe the vibrational and electronic properties of a molecule, respectively.

IR Spectroscopy: The IR spectrum of Pyrazine, 2,5-dimethoxy-3,6-dimethyl- would exhibit characteristic absorption bands corresponding to the vibrational modes of its functional groups. Key expected vibrations would include C-H stretching from the methyl and methoxy groups, C-O stretching of the methoxy groups, and C=N and C=C stretching vibrations of the pyrazine ring.

UV-Vis Spectroscopy: The UV-Vis spectrum would provide information about the electronic transitions within the molecule. The pyrazine ring is an aromatic system, and its derivatives typically show characteristic absorption bands in the UV region. The position and intensity of these bands are influenced by the substituents on the ring.

Specific IR and UV-Vis spectroscopic data for Pyrazine, 2,5-dimethoxy-3,6-dimethyl- are not documented in the available scientific literature.

X-ray Crystallography for Solid-State Structural Determination of Pyrazine, 2,5-dimethoxy-3,6-dimethyl- Derivatives

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of Pyrazine, 2,5-dimethoxy-3,6-dimethyl- or one of its derivatives could be grown, X-ray diffraction analysis would provide definitive information about its solid-state structure. This would include bond lengths, bond angles, and intermolecular interactions. However, there are no published reports on the X-ray crystal structure of Pyrazine, 2,5-dimethoxy-3,6-dimethyl- or its derivatives.

Chemical Reactivity and Derivatization Strategies of Pyrazine, 2,5 Dimethoxy 3,6 Dimethyl

Electrophilic and Nucleophilic Substitution Reactions on the Pyrazine (B50134) Ring System

The pyrazine ring is inherently electron-deficient, which generally makes electrophilic aromatic substitution challenging. However, the presence of two methoxy (B1213986) and two methyl groups, both of which are electron-donating, increases the electron density of the ring, making it more amenable to electrophilic attack than the parent pyrazine. A relevant example is the nitration of 2,6-dimethoxypyrazine (B1307160) to 2,6-dimethoxy-3,5-dinitropyrazine, which proceeds under the action of nitric acid and sulfuric acid. google.com This suggests that 2,5-dimethoxy-3,6-dimethylpyrazine could potentially undergo similar electrophilic substitutions, such as nitration or halogenation, although the specific reaction conditions and regioselectivity would need to be determined experimentally.

Conversely, the electron-rich nature of the substituted pyrazine ring makes it less susceptible to nucleophilic aromatic substitution. Nucleophilic attack on aromatic rings is generally favored by the presence of strong electron-withdrawing groups. In the case of 2,5-dimethoxy-3,6-dimethylpyrazine, the electron-donating substituents would disfavor direct nucleophilic displacement of a leaving group on the ring. However, derivatization strategies could involve the introduction of a leaving group, such as a halogen, which could then be displaced by a nucleophile under appropriate conditions.

Functional Group Transformations Involving Methoxy and Methyl Substituents

The methoxy and methyl groups on the pyrazine ring offer additional sites for chemical modification, providing pathways to a variety of derivatives.

The conversion of methoxypyrazines to their corresponding hydroxypyrazine derivatives is a key transformation. However, research on the demethylation of a closely related isomer, 2,6-dimethoxy-3,5-dimethylpyrazine, has shown that this compound completely decomposes under demethylation conditions using iodotrimethylsilane. rsc.orgrsc.org This suggests that the resulting 2,6-dihydroxy-3,5-dimethylpyrazine is unstable. rsc.orgrsc.org The stability of dihydroxypyrazines is known to be influenced by the nature of other substituents on the pyrazine ring. rsc.orgrsc.org While the demethylation of 2,6-dimethoxy-3,5-diphenylpyrazine with the same reagent successfully yields the corresponding dihydroxy- and monohydroxy-pyrazines, the presence of methyl groups in the case of 2,6-dimethoxy-3,5-dimethylpyrazine appears to lead to instability and decomposition. rsc.orgrsc.org This indicates that the synthesis of 2,5-dihydroxy-3,6-dimethylpyrazine from 2,5-dimethoxy-3,6-dimethylpyrazine via demethylation may be challenging due to the potential instability of the product.

Table 1: Demethylation of Substituted Dimethoxypyrazines with Iodotrimethylsilane

| Starting Material | Product(s) | Outcome | Reference |

| 2,6-dimethoxy-3,5-diphenylpyrazine | 2,6-dihydroxy-3,5-diphenylpyrazine and 2-hydroxy-6-methoxy-3,5-diphenylpyrazine | Successful Demethylation | rsc.orgrsc.org |

| 2,6-dimethoxy-3,5-dimethylpyrazine | Decomposition products | Complete Decomposition | rsc.orgrsc.org |

Transition Metal-Catalyzed Cross-Coupling Reactions for Pyrazine, 2,5-dimethoxy-3,6-dimethyl- Functionalization

Transition metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic compounds. While there are no direct reports on the cross-coupling of 2,5-dimethoxy-3,6-dimethylpyrazine, the reactivity of related pyrazine derivatives provides insight into potential synthetic strategies. For instance, iron-catalyzed cross-coupling of pyrazine with arylboronic acids has been shown to yield monoarylated products. nih.gov

A common strategy for functionalizing pyrazine rings involves the use of halogenated precursors. For example, if 2,5-dimethoxy-3,6-dimethylpyrazine were to be converted to a halogenated derivative, it could then participate in various palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, or Heck couplings to introduce new carbon-carbon bonds.

Another emerging area is the direct C-H functionalization of heterocycles. researchgate.netnih.gov While this is often more challenging for electron-rich systems, the development of new catalytic systems may enable the direct coupling of C-H bonds in 2,5-dimethoxy-3,6-dimethylpyrazine with various partners, avoiding the need for pre-functionalization. The regioselectivity of such reactions would be a key aspect to control.

Table 2: Potential Transition Metal-Catalyzed Reactions for Functionalization

| Reaction Type | Potential Substrate | Coupling Partner | Catalyst System (Example) | Potential Product |

| Suzuki Coupling | Halogenated 2,5-dimethoxy-3,6-dimethylpyrazine | Arylboronic acid | Palladium catalyst | Aryl-substituted 2,5-dimethoxy-3,6-dimethylpyrazine |

| C-H Arylation | 2,5-dimethoxy-3,6-dimethylpyrazine | Aryl halide | Palladium or Rhodium catalyst | Aryl-substituted 2,5-dimethoxy-3,6-dimethylpyrazine |

Regioselective Synthesis of Pyrazine, 2,5-dimethoxy-3,6-dimethyl- Derivatives

The regioselective synthesis of derivatives of 2,5-dimethoxy-3,6-dimethylpyrazine is crucial for creating specific isomers with desired properties. While direct methods for the regioselective functionalization of this specific compound are not well-documented, general principles of heterocyclic chemistry can be applied. The directing effects of the existing methoxy and methyl substituents would play a significant role in any substitution reaction.

For electrophilic substitution, the positions ortho and para to the activating methoxy groups would be the most likely sites of reaction. However, with all positions on the pyrazine ring being substituted, any further substitution would have to occur at the methyl groups or involve displacement of one of the existing substituents.

A more controlled approach to regioselective synthesis would involve a multi-step synthetic sequence. For example, starting from a less substituted pyrazine precursor, one could sequentially introduce the methoxy and methyl groups, as well as other desired functional groups, in a controlled manner. The synthesis of 2,5-bis[4-(dimethylamino)phenyl]-3,6-dimethylpyrazine from p-dimethylaminopropiophenone illustrates a multi-step approach to constructing a highly substituted pyrazine core. nih.gov Similar strategies could be envisioned for the regioselective synthesis of derivatives of 2,5-dimethoxy-3,6-dimethylpyrazine, allowing for precise control over the substitution pattern.

Computational Chemistry and Theoretical Investigations of Pyrazine, 2,5 Dimethoxy 3,6 Dimethyl

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Prediction

DFT has become a cornerstone of computational chemistry for predicting the electronic structure and reactivity of organic molecules. For Pyrazine (B50134), 2,5-dimethoxy-3,6-dimethyl-, DFT calculations would be instrumental in understanding how the interplay of electron-donating methoxy (B1213986) and methyl groups influences the aromatic pyrazine core.

HOMO-LUMO Gap Analysis and Molecular Orbital Characterization

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining a molecule's electronic properties and reactivity. The energy difference between them, the HOMO-LUMO gap, is a key indicator of chemical stability and reactivity.

A hypothetical DFT study on Pyrazine, 2,5-dimethoxy-3,6-dimethyl- would likely reveal a smaller HOMO-LUMO gap compared to unsubstituted pyrazine. This is because the electron-donating methoxy (-OCH₃) and methyl (-CH₃) groups would raise the energy of the HOMO and potentially lower the energy of the LUMO, leading to increased reactivity. The distribution of these frontier orbitals would be concentrated on the pyrazine ring, with significant contributions from the nitrogen and oxygen atoms of the substituents.

Table 1: Hypothetical Frontier Molecular Orbital Energies and Properties of Pyrazine, 2,5-dimethoxy-3,6-dimethyl-

| Parameter | Predicted Value | Significance |

| HOMO Energy | Higher than pyrazine | Increased electron-donating character |

| LUMO Energy | Potentially lower than pyrazine | Increased electron-accepting character |

| HOMO-LUMO Gap | Smaller than pyrazine | Higher chemical reactivity, lower kinetic stability |

Note: The values in this table are predictive and would require specific DFT calculations to be confirmed.

Predictive Modeling of Spectroscopic Properties, including Absorption and Emission Spectra

DFT calculations are also powerful tools for predicting spectroscopic properties. For Pyrazine, 2,5-dimethoxy-3,6-dimethyl-, these calculations could predict its infrared (IR), Raman, and UV-Visible absorption spectra. The predicted IR and Raman spectra would help in identifying characteristic vibrational modes associated with the pyrazine ring and the methoxy and methyl substituents. The calculated UV-Visible spectrum would provide insights into the electronic transitions, which are expected to be red-shifted (occur at longer wavelengths) compared to pyrazine due to the extended conjugation and electron-donating substituents.

Time-Dependent Density Functional Theory (TDDFT) for Excited State Properties and Photochemical Behavior

TDDFT is the method of choice for studying the excited states of molecules and their photochemical behavior. A TDDFT investigation of Pyrazine, 2,5-dimethoxy-3,6-dimethyl- would build upon the ground-state DFT calculations to explore how the molecule behaves upon absorption of light. This would be critical for applications in areas such as organic electronics and photochemistry. The calculations would identify the nature of the low-lying excited states (e.g., n→π* or π→π* transitions) and predict their energies and oscillator strengths, which directly relate to the absorption and emission properties.

Conformational Analysis and Molecular Dynamics Simulations of Pyrazine, 2,5-dimethoxy-3,6-dimethyl-

The methoxy groups in Pyrazine, 2,5-dimethoxy-3,6-dimethyl- can rotate, leading to different stable conformations (rotamers). A thorough conformational analysis using computational methods would identify the most stable geometries and the energy barriers between them.

Molecular dynamics (MD) simulations could then be employed to study the dynamic behavior of this molecule over time. researchgate.net MD simulations track the movements of atoms and can provide insights into how the molecule interacts with its environment, such as a solvent or a biological receptor. researchgate.net For instance, a study on the interaction of various substituted pyrazines with human serum albumin utilized MD simulations to understand their binding stability. researchgate.net Similar studies on Pyrazine, 2,5-dimethoxy-3,6-dimethyl- would be valuable for understanding its behavior in biological systems.

Reaction Mechanism Elucidation via Advanced Computational Approaches

Computational chemistry is invaluable for elucidating reaction mechanisms, providing insights that are often difficult to obtain experimentally. For Pyrazine, 2,5-dimethoxy-3,6-dimethyl-, computational studies could be used to investigate its reactivity in various chemical transformations. For example, the sites most susceptible to electrophilic or nucleophilic attack could be predicted by analyzing the molecule's electrostatic potential and Fukui functions. Transition state theory combined with DFT calculations could be used to map out the energy profiles of potential reaction pathways, identifying the most favorable routes and predicting reaction rates.

Exploration of Biological Activities and Biochemical Pathways Associated with Pyrazine, 2,5 Dimethoxy 3,6 Dimethyl

In Vitro Studies on Cellular and Molecular Targets

Enzyme Inhibition and Receptor Binding Assays with Pyrazine (B50134), 2,5-dimethoxy-3,6-dimethyl-

No information available.

Modulation of Cellular Signaling Pathways by Pyrazine Derivatives

No information available for Pyrazine, 2,5-dimethoxy-3,6-dimethyl-.

Genotoxicity and Mutagenicity Assessments in Model Systems

No information available for Pyrazine, 2,5-dimethoxy-3,6-dimethyl-.

In Vivo Investigations in Animal Models for Metabolic and Pharmacological Studies

Metabolism and Biotransformation Pathways of Pyrazine Compounds

No information available for Pyrazine, 2,5-dimethoxy-3,6-dimethyl-.

Investigation of Physiological System Interactions in Animal Models

No information available for Pyrazine, 2,5-dimethoxy-3,6-dimethyl-.

Biosynthetic Mechanisms and Precursor Utilization in Pyrazine, 2,5-dimethoxy-3,6-dimethyl- Formation

The biosynthesis of alkylpyrazines, including 2,5-dimethylpyrazine (B89654), by microorganisms is a subject of significant interest, particularly due to their contribution to the flavor and aroma of fermented foods. nih.gov Research has elucidated that the primary precursor for the formation of 2,5-dimethylpyrazine is the amino acid L-threonine. nih.govresearchgate.net The biosynthetic pathway involves a series of enzymatic and spontaneous chemical reactions.

The key enzyme initiating this pathway is L-threonine-3-dehydrogenase (TDH). nih.gov This enzyme catalyzes the oxidation of L-threonine to produce L-2-amino-acetoacetate (also known as 2-amino-3-ketobutyrate). nih.govnih.gov This intermediate is notably unstable and undergoes spontaneous decarboxylation to yield aminoacetone. nih.gov

Following the formation of aminoacetone, two molecules of this intermediate undergo a condensation reaction. This reaction forms an unstable dihydropyrazine (B8608421) intermediate, 3,6-dihydro-2,5-dimethylpyrazine. nih.govnih.gov The final step in the formation of 2,5-dimethylpyrazine is the spontaneous oxidation of this dihydropyrazine intermediate. nih.gov

Studies utilizing whole-cell catalysis and stable isotope tracing have confirmed L-threonine as the starting substrate for this pathway. nih.gov Furthermore, genetic manipulation of microorganisms has provided deeper insights into the regulation of this biosynthetic route. For instance, the enzyme 2-amino-3-ketobutyrate coenzyme A (CoA) ligase (KBL) represents a competing pathway, as it cleaves L-2-amino-acetoacetate into glycine (B1666218) and acetyl-CoA. nih.gov Inactivation of the gene responsible for KBL has been shown to increase the production of 2,5-dimethylpyrazine, redirecting the metabolic flux towards pyrazine synthesis. nih.gov

To enhance the efficiency of 2,5-dimethylpyrazine biosynthesis, metabolic engineering strategies have been employed. In Escherichia coli, for example, the overexpression of L-threonine dehydrogenase has been shown to significantly increase the yield of 2,5-dimethylpyrazine from L-threonine. nih.gov Further improvements have been achieved by introducing NADH oxidase, which facilitates the regeneration of NAD+, a necessary cofactor for L-threonine dehydrogenase. nih.gov Additionally, the overexpression of aminoacetone oxidase can promote the conversion of aminoacetone to the dihydropyrazine intermediate, further boosting the production of 2,5-dimethylpyrazine. nih.gov

The table below summarizes the key components and steps in the biosynthetic pathway of 2,5-dimethylpyrazine.

| Step | Precursor(s) | Enzyme(s) / Reaction Type | Intermediate(s) | Product |

| 1 | L-Threonine | L-threonine-3-dehydrogenase (TDH) | L-2-amino-acetoacetate | L-2-amino-acetoacetate |

| 2 | L-2-amino-acetoacetate | Spontaneous Decarboxylation | - | Aminoacetone |

| 3 | Aminoacetone (2 molecules) | Spontaneous Condensation | 3,6-dihydro-2,5-dimethylpyrazine | 3,6-dihydro-2,5-dimethylpyrazine |

| 4 | 3,6-dihydro-2,5-dimethylpyrazine | Spontaneous Oxidation | - | 2,5-dimethylpyrazine |

Applications of Pyrazine, 2,5 Dimethoxy 3,6 Dimethyl in Advanced Materials and Specialized Chemical Systems

Pyrazine (B50134), 2,5-dimethoxy-3,6-dimethyl- as a Core Scaffold in Medicinal Chemistry Research

The pyrazine moiety is a recognized "privileged scaffold" in medicinal chemistry, appearing in numerous bioactive compounds and approved drugs. mdpi.comnih.gov Its ability to participate in hydrogen bonding and its metabolic stability make it a desirable structural unit in drug design.

Pyrazine derivatives exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antioxidant effects. researchgate.netmdpi.com The compound Pyrazine, 2,5-dimethoxy-3,6-dimethyl- can serve as a precursor for other functionalized molecules. For instance, it has been used in a reaction with trimethylsilyl (B98337) iodide (Me3SiI) to synthesize 5-hydroxy-3,6-dimethyl-2(1H)-pyrazinone, demonstrating its utility as a chemical intermediate. epdf.pub

The broader class of pyrazines is widely used as a starting point for synthesizing more complex, biologically active molecules. slideshare.net Medicinal chemists often modify the pyrazine ring to optimize the pharmacological profile of a lead compound. For example, pyrazine-based small molecules have been designed and synthesized as inhibitors of protein tyrosine phosphatases, which are implicated in cancer. nih.gov Similarly, pyrazine derivatives have been incorporated into natural product hybrids to enhance their bioactivity, leading to compounds with potent anti-inflammatory or anticancer properties. mdpi.comnih.gov

Table 2: Examples of Bioactive Pyrazine Derivatives

| Derivative Class | Therapeutic Area | Mechanism/Target (Example) |

|---|---|---|

| Pyrazine-based small molecules | Oncology | Protein Tyrosine Phosphatase (SHP2) inhibitors nih.gov |

| Cinnamic acid-pyrazine hybrids | Cardiovascular Disease | RhoA inhibitors nih.gov |

| Paeonol-pyrazine hybrids | Anti-inflammatory | Inhibition of nitric oxide (NO) overexpression nih.gov |

Chemical probes are essential tools for studying biological systems and validating drug targets. The unique properties of the pyrazine ring have been leveraged to create specialized probes for cellular imaging and mechanistic studies.

A novel pyrazine-bridged D-A-D type fluorescent probe was designed for long-term live-cell imaging. This charge-neutral probe, featuring a pyrazine core, was able to permeate live cell membranes and provide stable fluorescence for in-situ dynamic monitoring. frontiersin.org The pyrazine core's ability to engage in hydrogen bonding was hypothesized to facilitate its interaction with membrane integral transport proteins. frontiersin.org

In another study, a fluorescent-labeled chemical probe was synthesized from a pyrazine-fused oleanolic acid derivative. This probe was developed to study the molecular mechanism of a parent compound and showed strong inhibitory activity against osteoclast differentiation in cell-based assays, demonstrating the utility of pyrazine scaffolds in creating tools for detailed biological investigation. nih.gov

Analytical Chemistry Methodologies for Pyrazine, 2,5-dimethoxy-3,6-dimethyl- in Complex Research Matrices

The detection and quantification of substituted pyrazines in complex matrices, such as food or biological samples, require sensitive and specific analytical methods. researchgate.net While specific methods for Pyrazine, 2,5-dimethoxy-3,6-dimethyl- are not detailed in the literature, the techniques applied to other pyrazine derivatives are well-established and would be directly applicable.

Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like pyrazines. vscht.cz For enhanced separation of isomeric compounds, comprehensive two-dimensional gas chromatography (GC×GC) coupled with time-of-flight mass spectrometry (TOFMS) offers superior resolution and lower limits of quantification. vscht.cz

Liquid chromatography, particularly ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC–MS/MS), is another powerful tool, especially for less volatile pyrazines in liquid samples. nih.gov This method provides high sensitivity and specificity, allowing for the direct injection and analysis of samples like beverages. nih.gov

Sample preparation is a critical step to isolate and concentrate pyrazines from the matrix. Headspace solid-phase microextraction (HS-SPME) is a common solvent-free technique used for extracting volatile pyrazines prior to GC-MS analysis. vscht.cz Other methods include liquid-phase extraction, solid-phase extraction, and various microextraction techniques. researchgate.net

Table 3: Common Analytical Methods for Substituted Pyrazines

| Technique | Abbreviation | Common Application | Sample Preparation |

|---|---|---|---|

| Gas Chromatography–Mass Spectrometry | GC-MS | Analysis of volatile pyrazines in food and environmental samples vscht.cz | Headspace Solid-Phase Microextraction (HS-SPME) vscht.cz |

| Comprehensive 2D Gas Chromatography–Time-of-Flight Mass Spectrometry | GC×GC–TOFMS | High-resolution separation of isomeric pyrazines vscht.cz | HS-SPME |

| Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry | UPLC–MS/MS | Quantitative analysis of pyrazines in liquid matrices nih.gov | Direct injection, Liquid-Phase Extraction |

Environmental Fate and Degradation Studies of Pyrazine, 2,5 Dimethoxy 3,6 Dimethyl

Pathways of Environmental Degradation

Photochemical Degradation Studies

No studies specifically investigating the photochemical degradation of Pyrazine (B50134), 2,5-dimethoxy-3,6-dimethyl- were identified.

Biodegradation by Microbial Communities

No studies specifically investigating the biodegradation of Pyrazine, 2,5-dimethoxy-3,6-dimethyl- by microbial communities were identified.

Identification and Characterization of Degradation Metabolites in Environmental Contexts

No studies identifying and characterizing the degradation metabolites of Pyrazine, 2,5-dimethoxy-3,6-dimethyl- in environmental contexts were found. One study noted a chemical transformation of this compound into 5-hydroxy-3,6-dimethyl-2(1H)-pyrazinone under specific laboratory conditions, but this was not in an environmental context. epdf.pub

Future Research Directions and Unexplored Avenues for Pyrazine, 2,5 Dimethoxy 3,6 Dimethyl

Development of Green Chemistry Approaches for Sustainable Synthesis

The synthesis of pyrazine (B50134) derivatives has traditionally relied on methods that may not align with the modern principles of green chemistry. nih.gov Future research should prioritize the development of sustainable synthetic routes to "Pyrazine, 2,5-dimethoxy-3,6-dimethyl-". This involves exploring methodologies that are environmentally benign, cost-effective, and efficient. tandfonline.com

Key areas for investigation include:

Biocatalytic Methods: The use of enzymes in organic synthesis is a cornerstone of green chemistry. nih.gov Research into chemoenzymatic processes for the production of alkoxy-pyrazines is an emerging field. elsevierpure.com Future studies could focus on identifying or engineering enzymes capable of catalyzing the specific reactions needed to produce "Pyrazine, 2,5-dimethoxy-3,6-dimethyl-", potentially leading to milder reaction conditions and higher selectivity. researchgate.net

Alternative Solvents and Catalysts: Many conventional pyrazine syntheses involve hazardous solvents and catalysts. nih.gov A greener approach would be to investigate the use of safer alternatives, such as water or bio-based solvents, and heterogeneous catalysts that can be easily recovered and reused. tandfonline.com For instance, one-pot synthesis methods in environmentally friendly solvents like wet methanol (B129727) have been reported for other pyrazine derivatives. tandfonline.com

Atom Economy and Waste Reduction: Future synthetic strategies should be designed to maximize atom economy, ensuring that the maximum number of atoms from the reactants are incorporated into the final product. This inherently minimizes waste generation. nih.gov Methodologies like one-pot reactions and tandem processes can contribute significantly to this goal. tandfonline.com

A comparative table of potential green synthesis approaches is presented below:

| Approach | Potential Advantages | Research Focus for "Pyrazine, 2,5-dimethoxy-3,6-dimethyl-" |

| Biocatalysis | High selectivity, mild reaction conditions, biodegradable catalysts. nih.gov | Screening for or engineering of enzymes for specific methoxylation and methylation steps. |

| Alternative Solvents | Reduced environmental impact, improved safety. | Exploring synthesis in water, supercritical fluids, or bio-derived solvents. |

| Heterogeneous Catalysis | Ease of catalyst recovery and reuse, potential for continuous flow processes. tandfonline.com | Development of solid acid or metal catalysts for the cyclization and substitution reactions. |

| One-Pot Synthesis | Reduced workup steps, time and energy savings, less solvent waste. tandfonline.com | Designing a sequential reaction cascade for the formation of the target molecule from simple precursors. |

Advanced Structure-Activity Relationship (SAR) Studies for Biological and Material Applications

The biological and material properties of pyrazine derivatives are intrinsically linked to their molecular structure. nih.govijournalse.org For "Pyrazine, 2,5-dimethoxy-3,6-dimethyl-", a systematic exploration of its structure-activity relationships (SAR) is a critical next step. This would involve synthesizing a library of analogues with systematic variations in the substituent groups and evaluating their impact on various properties.

For Biological Applications:

Pyrazine derivatives are known to possess a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. tandfonline.comresearchgate.netscilit.com SAR studies could help in identifying the key structural features of "Pyrazine, 2,5-dimethoxy-3,6-dimethyl-" that are responsible for any potential biological activity. For instance, the position and nature of the methoxy (B1213986) and methyl groups could be systematically varied to understand their influence on bioactivity. mdpi.com Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) studies, can be employed to model and predict the biological activities of newly designed analogues. nih.govresearchgate.netresearchgate.net

For Material Applications:

Pyrazines are also being explored for their use in organic electronics, such as organic solar cells (OSCs) and organic light-emitting diodes (OLEDs). pipzine-chem.comresearchgate.netdongguk.edu The electronic properties of "Pyrazine, 2,5-dimethoxy-3,6-dimethyl-" could be tuned by modifying its structure. SAR studies in this context would focus on correlating structural changes with properties like electron affinity, ionization potential, and charge transport characteristics. For example, replacing the methyl groups with other alkyl or aryl groups could significantly alter the molecule's electronic and photophysical properties.

A hypothetical SAR study outline is presented below:

| Analogue Series | Property to be Investigated | Rationale |

| Variation of alkyl groups (e.g., ethyl, propyl) | Biological activity (e.g., cytotoxicity) | To determine the effect of steric bulk on biological interactions. |

| Variation of alkoxy groups (e.g., ethoxy, propoxy) | Electronic properties (e.g., band gap) | To modulate the electron-donating nature of the substituents and tune optoelectronic properties. |

| Introduction of other functional groups (e.g., halogens, cyano) | Material properties (e.g., charge mobility) | To enhance intermolecular interactions and improve performance in electronic devices. rsc.org |

Multi-disciplinary Investigations at the Interface of Synthetic Chemistry and Biological Systems

To fully understand the potential of "Pyrazine, 2,5-dimethoxy-3,6-dimethyl-", it is essential to bridge the gap between its synthesis and its interactions with biological systems. mdpi.com This requires a multi-disciplinary approach that combines the expertise of synthetic chemists, biochemists, and molecular biologists.

Future research in this area could involve:

Target Identification and Mechanism of Action Studies: If preliminary screenings reveal any biological activity, the next step would be to identify the molecular targets of "Pyrazine, 2,5-dimethoxy-3,6-dimethyl-" within the cell. This could involve techniques such as affinity chromatography, proteomics, and genetic profiling. Understanding the mechanism of action is crucial for the development of any potential therapeutic agent. nih.gov

Development of Pyrazine-based Probes: The pyrazine scaffold can be functionalized to create chemical probes that can be used to study biological processes. For example, "Pyrazine, 2,5-dimethoxy-3,6-dimethyl-" could be modified with fluorescent tags or reactive groups to allow for the visualization and tracking of its interactions with biomolecules.

Hybrid Molecule Synthesis: A promising strategy in drug discovery is the hybridization of different pharmacophores to create new molecules with enhanced activity or novel mechanisms of action. mdpi.com "Pyrazine, 2,5-dimethoxy-3,6-dimethyl-" could be coupled with other known bioactive molecules to generate hybrid compounds with potentially synergistic effects.

Exploration of Novel Applications in Emerging Technologies and Niche Areas

Beyond the established applications of pyrazines, "Pyrazine, 2,5-dimethoxy-3,6-dimethyl-" could find utility in a variety of emerging technologies and niche areas. Its unique substitution pattern may impart properties that make it suitable for specific, unexplored applications.

Potential areas for future exploration include:

Organic Electronics and Photonics: As mentioned, pyrazine derivatives are of interest for their electronic properties. mdpi.compipzine-chem.com The electron-rich nature of "Pyrazine, 2,5-dimethoxy-3,6-dimethyl-" could make it a candidate for use as a building block in organic semiconductors, conductive polymers, or as a component in dye-sensitized solar cells. rsc.orgtandfonline.com

Coordination Chemistry and Metal-Organic Frameworks (MOFs): The nitrogen atoms in the pyrazine ring can act as ligands, coordinating with metal ions to form coordination polymers and MOFs. pipzine-chem.com These materials have potential applications in gas storage, separation, and catalysis. The substituents on the pyrazine ring can influence the structure and properties of the resulting MOFs.

Flavor and Fragrance Chemistry: Many pyrazine derivatives are known for their distinct aromas and are used in the food and fragrance industries. dur.ac.uknih.govresearchgate.net While the sensory properties of "Pyrazine, 2,5-dimethoxy-3,6-dimethyl-" are not widely documented, its structure suggests it could possess interesting olfactory characteristics that warrant investigation.

The table below summarizes potential novel applications:

| Technology/Area | Potential Role of "Pyrazine, 2,5-dimethoxy-3,6-dimethyl-" | Rationale |

| Organic Solar Cells | Electron-deficient unit or additive. rsc.org | The pyrazine core is electron-deficient, which can be beneficial for charge separation and transport in OSCs. rsc.org |

| Metal-Organic Frameworks (MOFs) | Organic linker. pipzine-chem.com | The nitrogen atoms can coordinate with metal centers to form porous framework structures. pipzine-chem.com |

| Sensors | Chemiresistive or fluorescent sensor component. | The electronic properties of the pyrazine ring can be modulated by the binding of analytes. |

| Agrochemicals | Active ingredient or synergist. | The pyrazine scaffold is present in some agrochemicals. tandfonline.com |

Q & A

Q. What are the optimal synthetic routes for Pyrazine, 2,5-dimethoxy-3,6-dimethyl-?

- Methodological Answer : The compound can be synthesized via condensation reactions using diaminopropane and diketones, followed by oxidation. For enantiomerically pure forms, chiral auxiliaries (e.g., camphor-based catalysts) and phase-transfer catalysis are critical. A key intermediate, (3S,6S)-2,5-dimethoxy-3,6-diethyl-3,6-dihydropyrazine, is unstable in air and oxidizes to the pyrazine derivative. Ensure inert conditions (e.g., nitrogen atmosphere) during synthesis to prevent premature oxidation .

Q. How can I distinguish between structural isomers of alkylated pyrazines?

- Methodological Answer : Use GC-MS coupled with fragmentation pattern analysis. For example, 2-ethyl-3,5-dimethylpyrazine and 2-ethyl-3,6-dimethylpyrazine isomers show distinct mass spectral fragmentation due to differences in alkyl group positioning. Compare retention times with reference standards and validate using NMR (e.g., NOESY for spatial proximity analysis) .

Q. What analytical techniques are recommended for characterizing Pyrazine derivatives?

- Methodological Answer :

- NMR : Use - and -NMR to confirm methoxy and methyl substituents.

- Mass Spectrometry : High-resolution MS (HRMS) for molecular formula validation.

- Chromatography : HPLC with UV detection (254 nm) for purity assessment.

Cross-reference spectral data with NIST Chemistry WebBook entries for 2,5-dimethylpyrazine analogs .

Advanced Research Questions

Q. How does the redox activity of Pyrazine ligands influence material properties in 2D coordination polymers?

- Methodological Answer : Pyrazine ligands can act as redox-active bridges. For example, Cr(II) ions transfer electrons to pyrazine, forming Cr(III) nodes and reduced ligands, leading to high electrical conductivity (>10 S/cm) and ferrimagnetic ordering (T = 55 K). Investigate via cyclic voltammetry (CV) to map redox potentials and SQUID magnetometry for magnetic coupling analysis .

Q. What strategies mitigate instability during the synthesis of dihydropyrazine intermediates?

- Methodological Answer : Stabilize intermediates by:

- Using low-temperature reactions (-20°C to 0°C).

- Adding radical scavengers (e.g., BHT) to prevent autoxidation.

- Employing freeze-drying under vacuum for storage.

Monitor degradation via TLC or in situ FTIR spectroscopy .

Q. How can Pyrazine derivatives be evaluated for biological activity?

- Methodological Answer :

- Antimicrobial assays : Use microdilution methods (MIC/MBC) against Gram-positive/negative bacteria.

- Kinase inhibition : Screen against kinases (e.g., EGFR) via fluorescence polarization assays.

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa).

Prioritize derivatives with pyrrolopyrazine cores, which show enhanced activity profiles .

Key Research Findings

- Material Science : Pyrazine ligands in CrCl(pyrazine) exhibit dual conductivity (10 S/cm) and magnetism (T = 55 K), enabling spintronic applications .

- Stability : Dihydropyrazine intermediates degrade rapidly upon exposure to O; stabilization requires inert conditions and scavengers .

- Biological Relevance : Pyrrolopyrazine derivatives show >90% inhibition in kinase assays, making them candidates for targeted therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.